molecular formula C6H18F3O7P B14758862 2-Fluoroethanol;phosphoric acid CAS No. 358-65-6

2-Fluoroethanol;phosphoric acid

Cat. No.: B14758862
CAS No.: 358-65-6
M. Wt: 290.17 g/mol
InChI Key: ATYTZJKFGCZXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoroethanol is an organic compound with the formula CH₂FCH₂OH. It is a colorless liquid and one of the simplest stable fluorinated alcohols. Phosphoric acid, with the formula H₃PO₄, is a colorless, crystalline compound that is readily miscible with water. Both compounds have significant industrial and scientific applications.

Preparation Methods

2-Fluoroethanol

2-Fluoroethanol was originally synthesized by treating 2-chloroethanol with potassium fluoride in a Finkelstein reaction. The product has a lower boiling point than the starting material and can be conveniently isolated by distillation . The reaction is as follows: [ \text{ClCH}_2\text{CH}_2\text{OH} + \text{KF} \rightarrow \text{FCH}_2\text{CH}_2\text{OH} + \text{KCl} ]

Phosphoric Acid

Phosphoric acid is produced using two major methods: the thermal process and the wet process. In the thermal process, phosphate rock is mixed with coke and silica in an electric oven to produce elemental phosphorus, which is then oxidized to phosphorus pentoxide and dissolved in water to produce highly pure phosphoric acid. In the wet process, naturally occurring phosphate ores are attacked by mineral acids .

Chemical Reactions Analysis

2-Fluoroethanol

2-Fluoroethanol undergoes several types of reactions:

Phosphoric Acid

Phosphoric acid is a triprotic acid and can undergo multiple deprotonation steps: [ \text{H}_3\text{PO}_4 \rightarrow \text{H}_2\text{PO}_4^- \rightarrow \text{HPO}_4^{2-} \rightarrow \text{PO}_4^{3-} ]

Scientific Research Applications

2-Fluoroethanol

2-Fluoroethanol is used in the synthesis of radiotracers for positron emission tomography (PET). It is a common moiety in the structures of radiotracers such as fluoroethyl-l-tyrosine and [18F]-fluoroethyl 4-fluorobenzoate .

Phosphoric Acid

Phosphoric acid is widely used in pH buffering of solutions, materials treatment, fertilizers, and food processing. It is also a key structural unit in nucleotides and phospholipid membranes, playing a crucial role in numerous metabolic and signaling processes .

Mechanism of Action

2-Fluoroethanol

2-Fluoroethanol is metabolized by alcohol dehydrogenase using nicotinamide adenine dinucleotide as a cofactor, leading to the formation of fluoroacetaldehyde and then fluoroacetate. This metabolic pathway is similar to that of fluoroacetate, which exerts its toxic effect by metabolizing to fluorocitrate .

Phosphoric Acid

Phosphoric acid acts as a proton donor in various biochemical reactions. It forms hydrogen bonds with water molecules in its hydration shell, which undergo ultrafast structural fluctuations .

Comparison with Similar Compounds

2-Fluoroethanol

Similar compounds include 2-chloroethanol, difluoroethanol, and trifluoroethanol. Compared to these, 2-fluoroethanol is less dangerous and has unique applications in radiotracer synthesis .

Phosphoric Acid

Similar compounds include phosphonic acid and phosphinic acid. Phosphoric acid is unique in its triprotic nature, allowing it to undergo multiple deprotonation steps and serve as a versatile pH buffer .

Properties

CAS No.

358-65-6

Molecular Formula

C6H18F3O7P

Molecular Weight

290.17 g/mol

IUPAC Name

2-fluoroethanol;phosphoric acid

InChI

InChI=1S/3C2H5FO.H3O4P/c3*3-1-2-4;1-5(2,3)4/h3*4H,1-2H2;(H3,1,2,3,4)

InChI Key

ATYTZJKFGCZXMZ-UHFFFAOYSA-N

Canonical SMILES

C(CF)O.C(CF)O.C(CF)O.OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.